molecular formula C25H27N5O2 B2429862 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 955915-15-8

2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2429862
CAS No.: 955915-15-8
M. Wt: 429.524
InChI Key: MLSKDQCLMOGKPI-UHFFFAOYSA-N
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Description

The compound contains several functional groups such as a pyrazolo[3,4-d]pyridazine ring, an isopropyl group, a tolyl group, and a phenethylacetamide group . The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine ring and the attachment of the isopropyl, tolyl, and phenethylacetamide groups. The tolyl group, for example, is often introduced into compounds by Williamson etherification or C-C coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl group, for instance, can act as a leaving group in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .

Scientific Research Applications

Chemical and Pharmacological Properties

  • Synthesis and Biological Activity : The compound is synthesized through specific reactions involving precursors like pyrazole-o-aminonitriles and used to create pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which have significant chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

  • Antimicrobial Activity : Various derivatives, including the pyrazolo[3,4-d]pyrimidines, have demonstrated potent antimicrobial properties, making them a candidate for further study in this area (A. H. Shamroukh, A. E. Rashad, & H. Sayed, 2005).

  • Biological Activities of Related Compounds : Related pyrazolo[3,4-d]pyridazines show diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This points to the potential utility of derivatives in various therapeutic applications (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016).

Synthetic Routes and Applications

  • Synthetic Applications : The chemical serves as a precursor in the synthesis of novel isoxazolines and isoxazoles, showcasing its utility in synthetic organic chemistry and potential applications in designing new pharmaceuticals (A. Rahmouni, Anis Romdhane, et al., 2014).

  • Color Applications in Fabrics : Derivatives of the compound, particularly pyrimido and pyrazolo variants, have been used in the synthesis of disperse dyes for polyester fabrics, indicating its applicability in material science and textile industry (A. Deeb, Mamdoh Bahgat El-Hossami, & Ahmed A. M. Abdelgawad, 2014).

  • Synthesis of Antipyrine Derivatives : It is used in the creation of antipyrine derivatives that show promising antimicrobial activities, which could be significant in developing new antimicrobial agents (K. Mohamed & E. H. El-Sayed, 2019).

Properties

IUPAC Name

2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17(2)23-20-15-27-30(21-12-8-7-9-18(21)3)24(20)25(32)29(28-23)16-22(31)26-14-13-19-10-5-4-6-11-19/h4-12,15,17H,13-14,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSKDQCLMOGKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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